5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 26029-13-0

Cat. No.: VC2006098

Molecular Formula: C10H10ClN3S

Molecular Weight: 239.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26029-13-0 |

|---|---|

| Molecular Formula | C10H10ClN3S |

| Molecular Weight | 239.73 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) |

| Standard InChI Key | GTLAVOKFTAGRKS-UHFFFAOYSA-N |

| SMILES | CCN1C(=NNC1=S)C2=CC=CC=C2Cl |

| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

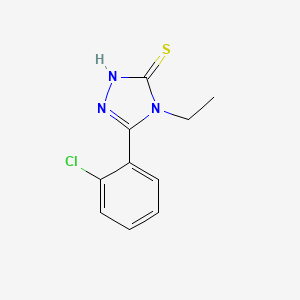

5-(2-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole family, a class of five-membered heterocyclic compounds containing three nitrogen atoms. Its molecular structure includes a triazole core with specific substituents: a 2-chlorophenyl group at position 5, an ethyl group at the N-4 position, and a thiol group at position 3. The compound can exist in tautomeric forms, primarily as the thiol (-SH) form or the thione (=S) form depending on conditions .

The compound is characterized by the following identifiers and properties:

Table 1: Chemical Identity and Basic Properties

| Property | Value |

|---|---|

| Chemical Name | 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |

| CAS Number | 26029-13-0 |

| Alternative IUPAC Name | 3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C₁₀H₁₀ClN₃S |

| Molecular Weight | 239.73 g/mol |

| SMILES | CCN1C(=NNC1=S)C2=CC=CC=C2Cl |

| InChI | InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) |

| InChIKey | GTLAVOKFTAGRKS-UHFFFAOYSA-N |

| MDL Number | MFCD04056920 |

The compound's structure features a planar triazole ring connected to a 2-chlorophenyl group which introduces specific steric and electronic effects. The chlorine atom at the ortho position of the phenyl ring significantly influences the electronic distribution within the molecule, affecting both reactivity and biological properties .

Physical Properties and Spectroscopic Characteristics

The physical properties of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are crucial for its handling, formulation, and application in various fields. Based on structural analysis and comparison with similar triazole derivatives, the compound exhibits the following characteristics:

The compound typically appears as a crystalline solid at room temperature. While specific solubility data is limited, the compound is expected to demonstrate moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, with limited water solubility due to its hydrophobic nature .

Spectroscopic analysis of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol reveals distinctive features that facilitate its identification and characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would typically show signals for the ethyl group (triplet for CH₃ and quartet for CH₂), aromatic protons from the 2-chlorophenyl group, and potentially a signal for the thiol proton if present in the thiol form rather than the thione tautomer.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N stretching of the triazole ring (approximately 1600-1650 cm⁻¹), S-H stretching (if in thiol form, around 2550-2600 cm⁻¹), or C=S stretching (if in thione form, around 1050-1200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 239 corresponding to the molecular weight, with characteristic fragmentation patterns involving the loss of the ethyl group or cleavage of the triazole ring.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step processes. Based on established procedures for similar compounds, several synthetic routes are possible:

From Thiosemicarbazide Derivatives

One common approach involves:

-

Reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazide derivative

-

Cyclization under basic conditions to form the triazole ring

-

N-alkylation with an ethyl halide (such as ethyl bromide or ethyl iodide) to introduce the ethyl group at the N-4 position

Through Dithiocarbamate Intermediates

Another synthetic pathway includes:

-

Reaction of 2-chlorobenzohydrazide with carbon disulfide in alkaline media to form a dithiocarbamate salt

-

Cyclization with hydrazine hydrate to form the triazole ring

-

Selective N-alkylation with an ethyl group

The purification of the final product typically involves recrystallization from suitable solvents such as ethanol or methanol, followed by characterization using spectroscopic techniques to confirm the structure and purity .

Reactivity and Chemical Behavior

The reactivity of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is governed by its functional groups and electronic structure. Several key aspects of its chemical behavior include:

Thiol Reactivity

The thiol group is particularly reactive and participates in numerous transformations:

-

Oxidation: The thiol group can undergo oxidation to form disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

-

Nucleophilic Substitution: The thiol acts as a nucleophile in reactions with alkyl halides and other electrophiles.

-

Metal Coordination: The sulfur atom can coordinate with various metal ions to form stable complexes.

Triazole Ring Reactivity

The triazole ring, being aromatic, exhibits stability but can participate in various reactions:

-

Electrophilic Substitution: Although less reactive than benzene towards electrophilic substitution, the triazole ring can undergo certain substitution reactions.

-

Coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions, forming complexes with potential catalytic applications.

Acid-Base Properties

The compound exhibits both acidic and basic properties:

-

Acidic Character: The thiol group (if present in thiol form) can be deprotonated under basic conditions to form the corresponding thiolate anion.

-

Basic Character: The nitrogen atoms in the triazole ring can accept protons in acidic media.

The 2-chlorophenyl substituent influences the electron distribution within the molecule, potentially affecting the reactivity of both the triazole ring and the thiol group.

| Type of Activity | Potential Targets | Structural Features Contributing to Activity |

|---|---|---|

| Antibacterial | Gram-positive bacteria (e.g., S. aureus) | Triazole ring and thiol/thione group |

| Gram-negative bacteria (e.g., E. coli) | 2-chlorophenyl substituent | |

| Antifungal | Candida species | Triazole core structure |

| Aspergillus species | N-4 substitution |

The precise mechanism of antimicrobial action often involves interaction with essential enzymes or disruption of cell membrane integrity.

Anticancer Properties

Several triazole derivatives have shown promising anticancer activities through various mechanisms:

-

Enzyme Inhibition: Inhibition of specific enzymes involved in cancer cell proliferation

-

Apoptosis Induction: Triggering programmed cell death in cancer cells

-

Anti-angiogenic Effects: Inhibition of new blood vessel formation required for tumor growth

The presence of the 2-chlorophenyl group and the N-ethyl substituent may contribute to potential anticancer activity through enhanced lipophilicity and target binding.

Other Biological Activities

Additional potential biological activities include:

-

Anti-inflammatory Properties: Inhibition of inflammatory mediators

-

Antioxidant Activity: Scavenging of free radicals through the thiol group

-

Enzyme Inhibition: Potential inhibition of specific enzymes such as carbonic anhydrase or monoamine oxidase

Material Science Applications

Beyond biological applications, 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol may find use in material science:

-

Corrosion Inhibition: The thiol group and nitrogen atoms can adsorb onto metal surfaces, providing protection against corrosion.

-

Coordination Chemistry: Formation of metal complexes with potential applications in catalysis or functional materials.

-

Polymer Chemistry: Incorporation into polymeric materials to impart specific properties such as thermal stability or flame retardancy.

Structure-Activity Relationships

The biological and chemical activities of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are influenced by specific structural features. Understanding these structure-activity relationships is crucial for rational design of derivatives with enhanced properties:

Effect of Substituents

Table 3: Structure-Activity Relationships in Triazole-Thiol Derivatives

| Structural Feature | Impact on Activity | Observations |

|---|---|---|

| 2-Chlorophenyl Group | Influences lipophilicity and target binding | Position of chlorine (ortho) creates specific steric environment |

| Electronic effects | Electron-withdrawing nature affects electron distribution | |

| Ethyl Group at N-4 | Modulates lipophilicity | Contributes to membrane permeability |

| Affects binding specificity | Size and shape influence receptor interactions | |

| Thiol/Thione Group | Critical for many biological activities | Key site for interaction with biological targets |

| Metal coordination | Forms complexes with metal ions in enzymes |

Comparison with Related Compounds

The biological activities of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with structurally related compounds such as:

-

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: With the chlorine in the para position instead of ortho, potentially resulting in different electronic distribution and biological activity profiles .

-

5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: With the chlorine in the meta position, offering yet another variation in electronic distribution and steric effects .

-

5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: With a methyl group instead of ethyl at the N-4 position, potentially affecting lipophilicity and binding characteristics.

These structural variations can lead to significant differences in biological activity, highlighting the importance of precise molecular design in developing effective compounds for specific applications .

Analytical Methods for Identification and Characterization

Various analytical techniques are employed for the identification, quantification, and characterization of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol:

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and quantification, typically employing reverse-phase columns with UV detection.

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment, with visualization using UV light or appropriate staining reagents.

Spectroscopic Methods

-

NMR Spectroscopy: Provides detailed structural information, with characteristic chemical shifts for the ethyl group, aromatic protons, and potentially the thiol proton.

-

IR Spectroscopy: Identifies key functional groups such as the triazole ring, C-Cl bond, and thiol/thione group.

-

Mass Spectrometry: Confirms molecular weight and provides fragmentation patterns for structural elucidation.

Elemental Analysis

Confirms the elemental composition (C, H, N, S, Cl) of the compound, with experimental values typically within ±0.4% of calculated values based on the molecular formula.

These analytical methods collectively provide comprehensive characterization of the compound, ensuring its identity and purity for various applications .

Current Research Trends and Future Perspectives

Research on triazole derivatives, including those with thiol functionalities and various aromatic substituents, continues to expand due to their diverse applications. Several promising research directions for 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol include:

Medicinal Chemistry Applications

-

Drug Development: Exploration as a lead compound for developing new antimicrobial, anticancer, or anti-inflammatory agents.

-

Structure-Activity Relationship Studies: Systematic modification of the core structure to optimize biological activity and reduce potential side effects.

-

Target Identification: Elucidation of specific biological targets and mechanisms of action.

Synthetic Methodology Development

-

Green Chemistry Approaches: Development of environmentally friendly synthetic routes with higher yields and fewer hazardous reagents.

-

One-Pot Synthesis: Streamlining the synthetic process to reduce steps and increase efficiency.

Material Science Applications

-

Coordination Chemistry: Investigation of metal complexes for catalytic applications.

-

Corrosion Inhibition: Development of new corrosion inhibitors for various metals and alloys.

-

Advanced Materials: Incorporation into polymers or other materials to impart specific properties.

The versatile nature of this compound, with its unique structural features and reactive functional groups, positions it as a compound of interest for diverse research directions in multiple scientific disciplines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume